ethyl 4-[3-(1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[3-(1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and an ester functional group. The benzimidazole nucleus is known for its diverse biological activities and is a constituent of many bioactive heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves the following steps:
Formation of the benzimidazole nucleus: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of the pyrrolidine ring: This involves the reaction of succinic anhydride with appropriate amines under controlled conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the nitro groups if present, using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 4-[3-(1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-[3-(1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to nucleic acids and proteins, affecting their function . The pyrrolidine ring may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl]-1H-benzimidazole-4-carboxylate
- 2′-(2-benzyloxy-phenyl)-1H,1′H-[2,4]-bibenzo imidazolyl-4-carboxylic acid methyl ester
Uniqueness
Ethyl 4-[3-(1H-benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its combination of a benzimidazole moiety with a pyrrolidine ring and an ester functional group. This unique structure may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C20H17N3O4 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 4-[3-(benzimidazol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C20H17N3O4/c1-2-27-20(26)13-7-9-14(10-8-13)23-18(24)11-17(19(23)25)22-12-21-15-5-3-4-6-16(15)22/h3-10,12,17H,2,11H2,1H3 |
InChI Key |
FHFNRRSKEXLNSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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